molecular formula C19H28N2O3 B3976949 1-(cyclohexylmethyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone

1-(cyclohexylmethyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone

Cat. No. B3976949
M. Wt: 332.4 g/mol
InChI Key: RLOOIJOAZDNZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclohexylmethyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the pyrrolidinone family, which is known for its diverse range of biological activities.

Mechanism of Action

The mechanism of action of 1-(cyclohexylmethyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone is not fully understood. However, studies have shown that it works by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation. It also induces apoptosis by activating specific pathways in the cell.
Biochemical and Physiological Effects:
1-(cyclohexylmethyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone has been shown to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(cyclohexylmethyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone in lab experiments is its potent anti-cancer activity. It can be used to study the mechanisms of cancer cell growth and proliferation, as well as the potential for developing new anti-cancer drugs. However, one of the limitations of using this compound is its toxicity. It can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(cyclohexylmethyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone. One of the most promising areas of research is in the development of new anti-cancer drugs. Researchers are currently exploring the potential of this compound in combination with other drugs to enhance its anti-cancer activity. Additionally, studies are being conducted to investigate the potential of this compound in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Finally, researchers are exploring the potential of this compound in drug delivery systems, which could enhance its efficacy and reduce toxicity.

Scientific Research Applications

1-(cyclohexylmethyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against a range of cancer cell lines. It works by inhibiting the growth of cancer cells and inducing apoptosis, which is a programmed cell death mechanism. This makes it a potential candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

1-(cyclohexylmethyl)-4-[(3-hydroxy-4-methoxyphenyl)methylamino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-24-18-8-7-15(9-17(18)22)11-20-16-10-19(23)21(13-16)12-14-5-3-2-4-6-14/h7-9,14,16,20,22H,2-6,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOOIJOAZDNZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CC(=O)N(C2)CC3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclohexylmethyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone
Reactant of Route 2
1-(cyclohexylmethyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone
Reactant of Route 3
1-(cyclohexylmethyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone
Reactant of Route 4
1-(cyclohexylmethyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone
Reactant of Route 5
Reactant of Route 5
1-(cyclohexylmethyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone
Reactant of Route 6
Reactant of Route 6
1-(cyclohexylmethyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.